REACTION_CXSMILES
|
N1CCCC1.[OH:6][C:7]1[C:8]([C:13](=[O:15])[CH3:14])=[N:9][N:10]([CH3:12])[CH:11]=1.C([N:23]1[CH2:28][CH2:27][CH2:26][CH2:25][C:24]1=O)(OC(C)(C)C)=O>CO>[CH3:12][N:10]1[CH:11]=[C:7]2[O:6][C:26]3([CH2:27][CH2:28][NH:23][CH2:24][CH2:25]3)[CH2:14][C:13](=[O:15])[C:8]2=[N:9]1
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Name
|
|
Quantity
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3.5 mL
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Type
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reactant
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Smiles
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N1CCCC1
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Name
|
|
Quantity
|
5.93 g
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Type
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reactant
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Smiles
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OC=1C(=NN(C1)C)C(C)=O
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CO
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Name
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Quantity
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8.43 g
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Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1C(CCCC1)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature overnight before concentration to dryness
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The crude material was purified by CombiFlash (120 g column, 30-50% EtOAc/hexanes gradient)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
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CN1N=C2C(=C1)OC1(CC2=O)CCNCC1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |